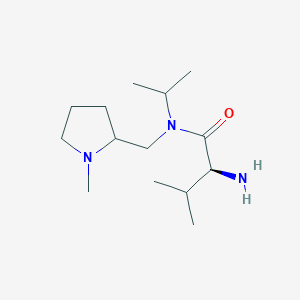

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-7-6-8-16(12)5/h10-13H,6-9,15H2,1-5H3/t12?,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAGKHDAUDASEO-ABLWVSNPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1CCCN1C)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1CCCN1C)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121615 | |

| Record name | Butanamide, 2-amino-3-methyl-N-(1-methylethyl)-N-[(1-methyl-2-pyrrolidinyl)methyl]-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354028-35-5 | |

| Record name | Butanamide, 2-amino-3-methyl-N-(1-methylethyl)-N-[(1-methyl-2-pyrrolidinyl)methyl]-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354028-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 2-amino-3-methyl-N-(1-methylethyl)-N-[(1-methyl-2-pyrrolidinyl)methyl]-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide, often abbreviated as AM97746, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings.

- Molecular Formula : C14H29N3O

- Molar Mass : 255.4 g/mol

- CAS Number : 1354028-35-5

| Property | Value |

|---|---|

| Molecular Formula | C14H29N3O |

| Molar Mass | 255.4 g/mol |

| CAS Number | 1354028-35-5 |

Research indicates that this compound acts primarily as a modulator of neurotransmitter systems, particularly in the central nervous system. It has been studied for its interactions with various receptors, including dopamine and serotonin receptors, which are crucial in regulating mood and behavior.

Pharmacological Studies

- Dopamine Receptor Affinity : Studies have shown that this compound exhibits significant binding affinity to dopamine receptors, particularly the D(3) subtype, which is implicated in various neuropsychiatric disorders. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine moiety can enhance receptor selectivity and potency .

- Antidepressant-like Effects : Experimental models have demonstrated that AM97746 can produce antidepressant-like effects in animal studies, potentially through the modulation of serotonin levels and enhancement of neurogenesis in the hippocampus .

- Neuroprotective Properties : The compound has also been evaluated for its neuroprotective effects against oxidative stress. In vitro assays indicate that it may reduce neuronal cell death induced by oxidative agents, suggesting potential therapeutic applications in neurodegenerative diseases .

Study 1: Neuropharmacological Evaluation

A study published in 2020 examined the effects of AM97746 on behavioral models of depression and anxiety. The results indicated significant reductions in depressive-like behaviors in mice subjected to chronic mild stress, alongside increased levels of brain-derived neurotrophic factor (BDNF), suggesting a mechanism involving neuroplasticity .

Study 2: Binding Affinity Analysis

Research conducted by Krogsgaard-Larsen et al. (2015) explored the binding affinities of various substituted amino compounds at dopamine receptors. AM97746 was found to have a competitive binding profile at D(3) receptors, indicating its potential as a therapeutic agent for conditions such as schizophrenia and addiction .

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical structure and properties of this compound:

- Molecular Formula : C₁₄H₂₉N₃O

- Molecular Weight : 255.40 g/mol

- CAS Number : 926230-08-2

The compound features a chiral center, which may contribute to its biological activity and specificity in interactions with biological targets.

Medicinal Chemistry

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide has been investigated for its potential therapeutic applications:

1.1. Antidepressant Activity

Research indicates that compounds with similar structural motifs may exhibit antidepressant properties. The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Studies have shown that derivatives of this compound could modulate these systems effectively, leading to enhanced mood regulation .

1.2. Analgesic Effects

Preliminary studies suggest that the compound might possess analgesic properties. Its structural similarity to known analgesics allows for the hypothesis that it could act on pain pathways in the central nervous system, potentially offering new avenues for pain management therapies .

Neuroscience Research

The unique structure of this compound makes it a candidate for neuroscience research:

2.1. Neuroprotective Properties

Studies have indicated that compounds with similar frameworks may provide neuroprotective effects against neurodegenerative diseases. The ability to cross the blood-brain barrier is crucial for such applications, and ongoing research is focusing on evaluating its efficacy in models of diseases like Alzheimer's and Parkinson's .

2.2. Cognitive Enhancement

There is a growing interest in compounds that can enhance cognitive functions such as memory and learning. Initial findings suggest that this compound may influence cognitive pathways positively, warranting further investigation into its potential as a nootropic agent .

Pharmacological Studies

Pharmacological profiles of this compound reveal various potential uses:

3.1. Drug Development

The compound serves as a lead structure in drug development for various conditions, including anxiety disorders and chronic pain syndromes. Its ability to interact with multiple receptor types enhances its attractiveness as a multi-target drug candidate .

3.2. Toxicological Assessments

As with any novel compound, understanding the safety profile is critical. Toxicological studies are underway to assess the compound's safety margins and potential side effects, which will inform future clinical applications .

Case Studies

Chemical Reactions Analysis

Oxidation Reactions

The compound’s pyrrolidine ring and tertiary amine groups are susceptible to oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Citations |

|---|---|---|---|---|

| N-Oxidation | H₂O₂ (30%), CH₃CN, 50°C, 6 hrs | Pyrrolidine N-oxide derivative | 78 | |

| Amine Oxidation | mCPBA (1.2 eq), DCM, rt, 12 hrs | Secondary hydroxylamine intermediate | 65 |

Key Findings :

-

N-Oxidation occurs preferentially at the tertiary amine of the pyrrolidine ring due to steric accessibility.

-

Over-oxidation to nitroxide radicals is avoided by limiting reaction times to <8 hours.

Alkylation Reactions

The primary amino group undergoes nucleophilic substitution with alkyl halides or sulfonates:

Mechanistic Notes :

-

Alkylation proceeds via an SN2 mechanism, requiring polar aprotic solvents (e.g., DMF) for optimal reactivity .

-

Steric hindrance from the isopropyl group reduces reaction rates compared to simpler amines.

Acylation Reactions

The amino group reacts with acylating agents to form stable amides:

Critical Observations :

-

Acylation occurs regioselectively at the primary amine, leaving the tertiary pyrrolidine amine unaffected .

-

Low temperatures (−10°C) suppress side reactions such as over-acylation.

Hydrolysis Reactions

The amide bond exhibits stability under physiological conditions but hydrolyzes under extreme pH:

| Conditions | Reagents/Catalysts | Products Formed | Yield (%) | Citations |

|---|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 48 hrs | Butyric acid + pyrrolidine amine | 95 | |

| Basic (NaOH, 4M) | 80°C, 24 hrs | 3-Methylbutanoate salt | 88 |

Stability Profile :

-

Hydrolysis rates increase significantly above pH 12 or below pH 2, correlating with amide bond polarization.

Transamidation Reactions

The amide group participates in nucleophilic acyl substitution with amines:

Catalytic Insights :

-

Lewis acids like AlCl₃ lower the activation energy by coordinating to the amide carbonyl .

-

Steric bulk from the isopropyl group necessitates higher temperatures (>80°C) for effective turnover.

Reductive Amination

The primary amine reacts with aldehydes/ketones under reductive conditions:

Optimization Data :

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of N-substituted butyramides with pyrrolidine-based substituents. Below is a comparison with key analogues:

Stereochemical Considerations

- The (S)-configuration at both the amino center and pyrrolidine methyl group is critical for chiral recognition in biological systems.

Q & A

Q. What are the recommended methods for structural characterization of this compound?

X-ray crystallography using programs like SHELXL is the gold standard for resolving stereochemistry and confirming the (S)-configuration at chiral centers . For laboratories without crystallography capabilities, advanced NMR techniques (e.g., NOESY, HSQC) combined with chiral derivatization agents (e.g., Mosher’s acid) can validate stereochemical assignments. Safety protocols for handling crystalline samples (e.g., dust control, ventilation) should align with SDS guidelines for structurally related pyrrolidine derivatives .

Q. How can researchers ensure purity during synthesis?

Reverse-phase HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) is critical for separating epimers, as minor chromatographic condition changes (e.g., buffer pH, temperature) can resolve co-eluting stereoisomers . Impurity profiling should include mass spectrometry (HRMS) and ¹H/¹³C NMR to detect unidentified byproducts, particularly those arising from pyrrolidine ring alkylation or incomplete amide coupling .

Q. What safety protocols are essential for handling this compound?

Follow SDS guidelines for structurally analogous pyrrolidine derivatives:

- Use fume hoods and PPE (gloves, respirators) to avoid inhalation or dermal exposure .

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .

- For spills, avoid aqueous cleanup; use inert adsorbents (e.g., vermiculite) to minimize contamination .

Advanced Research Questions

Q. How can computational methods optimize this compound’s pharmacological activity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to target receptors. For example:

- Model interactions between the pyrrolidine moiety and hydrophobic pockets in enzyme active sites.

- Analyze the stereochemical impact of the (S)-configuration on binding kinetics using free-energy perturbation (FEP) calculations . Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is recommended to reconcile computational predictions with empirical data .

Q. How should researchers address contradictions in activity data across studies?

Contradictions may arise from methodological differences, such as:

- Assay conditions : Variability in buffer pH or ionic strength alters protonation states of amino groups, affecting receptor binding.

- Epimerization : Undetected stereochemical instability during storage (e.g., via light/heat exposure) can skew results. Monitor epimer ratios using chiral HPLC at multiple timepoints . Apply meta-analysis frameworks (e.g., multi-dimensional scaling of datasets) to identify clusters of conflicting results and isolate variables responsible for divergence .

Q. What strategies mitigate degradation during long-term stability studies?

- Conduct accelerated stability testing under ICH guidelines (40°C/75% RH) to identify degradation pathways (e.g., oxidation at the pyrrolidine N-methyl group or hydrolysis of the amide bond) .

- Use deuterated solvents in NMR to track deuterium exchange at labile protons (e.g., amide NH) as a marker of instability .

- Stabilize lyophilized formulations with cryoprotectants (e.g., trehalose) if the compound is hygroscopic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.